Methyl 2-(3-chlorophenyl)acetate

Physicochemical characterization Isomer differentiation Quality control

Methyl 2-(3-chlorophenyl)acetate (CAS 53088-68-9), also named methyl 3-chlorophenylacetate, is a meta-chlorinated phenylacetic acid methyl ester with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g·mol⁻¹. It is a colorless to light yellow clear liquid at 20 °C, with a density of 1.197 g·cm⁻³, a refractive index (n20/D) of 1.5225–1.5245, and a boiling point of 120–121 °C (9 Torr) or 240.3 °C (760 mmHg).

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 53088-68-9
Cat. No. B1363387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-chlorophenyl)acetate
CAS53088-68-9
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)Cl
InChIInChI=1S/C9H9ClO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
InChIKeyHTBBVKFFDDQVER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Methyl 2-(3-chlorophenyl)acetate (CAS 53088-68-9) for Research and Industrial Synthesis


Methyl 2-(3-chlorophenyl)acetate (CAS 53088-68-9), also named methyl 3-chlorophenylacetate, is a meta-chlorinated phenylacetic acid methyl ester with molecular formula C₉H₉ClO₂ and molecular weight 184.62 g·mol⁻¹ [1]. It is a colorless to light yellow clear liquid at 20 °C, with a density of 1.197 g·cm⁻³, a refractive index (n20/D) of 1.5225–1.5245, and a boiling point of 120–121 °C (9 Torr) or 240.3 °C (760 mmHg) . The compound is primarily used as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where the chlorine atom at the meta position directs subsequent chemical transformations and influences the biological activity of downstream products .

Why Methyl 2-(3-chlorophenyl)acetate Cannot Be Uncritically Substituted by Its Ortho or Para Isomers


Superficially, methyl 2-(2-chlorophenyl)acetate, methyl 2-(3-chlorophenyl)acetate, and methyl 2-(4-chlorophenyl)acetate share the same molecular formula (C₉H₉ClO₂) and are often grouped together in procurement catalogs. However, the position of the chlorine substituent fundamentally alters the electron density of the aromatic ring, the reactivity of the ester group, and the three-dimensional shape of the molecule. These differences lead to divergent synthetic outcomes: the ortho isomer is a well-documented precursor for the antiplatelet drug clopidogrel, while the meta isomer is favored for constructing P2X3 receptor antagonists and certain anti-obesity agents [1][2]. Uncritical interchange can lead to failed reactions, off-target biological activity, or the generation of unknown impurities that compromise downstream applications and regulatory filings .

Quantitative Differentiation Evidence for Methyl 2-(3-chlorophenyl)acetate vs. Its Closest Analogs


Physicochemical Differentiation: Density and Refractive Index Distinguish the Meta Isomer from the Ortho Isomer

The meta-chloro isomer exhibits a consistently lower density and refractive index compared to the ortho-chloro isomer. Methyl 2-(3-chlorophenyl)acetate has a density of 1.197 g·cm⁻³ (at 20 °C) and a refractive index (n20/D) of 1.5225–1.5245 . Its ortho isomer, methyl 2-(2-chlorophenyl)acetate, has a measured density of 1.21 g·cm⁻³ and a refractive index of 1.524–1.526 . The para isomer matches the meta isomer more closely, with a density of 1.197 g·cm⁻³ and a refractive index of 1.522–1.524, making the ortho/meta pair the critical differentiation target [1]. These properties are crucial for confirming isomer identity during incoming quality control of procured batches, as NMR alone cannot always resolve positional isomers when a sample is complex.

Physicochemical characterization Isomer differentiation Quality control

Synthetic Utility Divergence: Meta-Chloro Isomer is a Precursor for P2X3 Antagonists, Ortho Isomer for Clopidogrel

The position of the chlorine atom dictates the synthetic pathway. Patents covering P2X3 and P2X2/3 antagonists for pain treatment specifically claim intermediates derived from 3-chlorophenylacetic acid esters [1]. BindingDB records show that a compound derived from this scaffold exhibits an EC50 of 80 nM as an antagonist at the rat P2X3 receptor [2]. In contrast, the ortho isomer is a known intermediate for clopidogrel synthesis [3]. The para isomer is not claimed in either key patent family. This pathway divergence means that a researcher synthesizing a P2X3 antagonist library must procure the meta isomer to follow the validated synthetic route.

Synthetic chemistry Pharmaceutical intermediates Structure-activity relationship

Biological Activity Differentiation: Meta-Chlorophenyl Moiety Shows Superior Enzyme Inhibition vs. Para Isomer in a Class-Level Assay

In a controlled structure-activity relationship study using a common phenylacetate-based chemical scaffold, the compound containing a 3-chlorophenyl substituent demonstrated 24.10 ± 4.20% inhibition of tyrosinase at a concentration of 100 µM [1]. The para-chloro analog, under identical assay conditions, achieved only 11.76 ± 0.74% inhibition, while the unsubstituted phenyl compound showed 16.00 ± 0.94% inhibition. This represents a 2.05-fold increase in potency for the meta-chloro substitution compared to the para position. Although this data is derived from a larger molecular scaffold incorporating the chlorophenyl group (not the methyl ester alone), it demonstrates a recurrent class-level trend: meta-chloro substitution on a phenylacetic acid core often enhances target binding compared to para substitution.

Structure-activity relationship Tyrosinase inhibition Chlorophenyl derivatives

Commercial Availability and Purity Specifications: High-Purity Meta Isomer is Consistently Available from Multiple Global Suppliers

The meta-chloro isomer is readily available from established global chemical suppliers with a minimum purity specification of 98.0% (GC) . Key suppliers include TCI (product M2142, purity >98.0%), Thermo Scientific Acros (purity 97.5% min. GC), and Bidepharm (98% purity with full characterization suite: NMR, HPLC, GC) . This high level of purity is consistent across suppliers, ensuring reproducibility in multi-step syntheses. In contrast, the ortho isomer is often supplied at 97.5% min. GC, and the para isomer at 98% min. HPLC, but with fewer suppliers offering comprehensive characterization data packages that include NMR, IR, and MS certificates for the meta isomer.

Chemical procurement Quality assurance Supply chain

Spectroscopic Fingerprint: SDBS Database Provides a Definitive Reference for the 3-Chloro Isomer

The Spectral Database for Organic Compounds (SDBS), hosted by AIST in Japan, provides a comprehensive spectroscopic fingerprint for methyl (3-chlorophenyl)acetate. This includes ¹³C NMR (100.40 MHz in CDCl₃, assigned with HMQC and HMBC), IR (liquid film), and Mass Spectrometry (70 eV, direct inlet) [1]. The presence of this authoritative spectral reference, curated at a national metrology institute, allows for unambiguous identity confirmation. While similar data may exist for the ortho and para isomers in other catalogs, the SDBS entry (SDBS No. 52903) is a centralized, peer-reviewed, and freely accessible reference, simplifying Good Laboratory Practice (GLP) compliance and enabling straightforward comparison with in-house synthesized or commercially procured material.

Analytical chemistry Compound identification Reference standards

Defined Application Scenarios Where Methyl 2-(3-chlorophenyl)acetate Provides a Verifiable Advantage


Medicinal Chemistry: Synthesis of P2X3 Receptor Antagonist Libraries for Pain Research

Research teams developing novel analgesics targeting the P2X3 purinergic receptor should prioritize methyl 2-(3-chlorophenyl)acetate. The meta-chloro substitution is a key structural feature in patented antagonist scaffolds, and a derivative has demonstrated an EC50 of 80 nM in a functional assay at the rat P2X3 receptor [1]. The ortho isomer leads to a different chemotype (clopidogrel-like) and is not active at P2X3. Using the meta isomer from the outset aligns with the established structure-activity relationship (SAR) and avoids wasted synthesis cycles [2]. Furthermore, the high purity (98% GC) and comprehensive spectral data support the generation of high-quality biological data required for manuscript submissions and patent filings.

Agrochemical R&D: Synthesis of meta-Chlorophenylacetate Fungicide Intermediates

Patent literature describes α-substituted phenylacetic acid derivatives, particularly those with a 3-chlorophenyl group, as useful agricultural fungicides [3]. The meta isomer's reactivity profile, governed by the electron-withdrawing chlorine at the meta position, allows for specific functionalization at the alpha-carbon of the acetate moiety. Its liquid state at room temperature (boiling point 120-121 °C at 9 Torr) facilitates accurate dispensing and handling in automated parallel synthesis equipment, unlike the corresponding free acid (3-chlorophenylacetic acid, m.p. 77–80 °C) which would require a solid dispensing step .

Chemical Biology: Structure-Activity-Relationship (SAR) Studies on Chlorophenylacetate Scaffolds

For systematic SAR studies exploring the effect of chlorine position on biological activity (e.g., enzyme inhibition), methyl 2-(3-chlorophenyl)acetate serves as the optimal starting material. Class-level evidence indicates that a 3-chlorophenyl substituent provides a 2.05-fold improvement in tyrosinase inhibition compared to its 4-chloro counterpart [4]. Procuring a set of the 2-, 3-, and 4-chloro isomers together allows for a definitive head-to-head comparison, but the meta isomer's favorable physicochemical profile (density, refractive index) and readily available reference spectra (SDBS) make it the most straightforward to handle, characterize, and reproduce.

Pharmaceutical Quality Control: Synthesis of Clopidogrel-Related Impurity Standards

Several clopidogrel-related impurities, such as 'Clopidogrel Impurity 25', are chemically defined as methyl (S)-2-amino-2-(3-chlorophenyl)acetate [5]. The synthesis of this impurity standard starts from a 3-chlorophenylacetic acid derivative. Therefore, methyl 2-(3-chlorophenyl)acetate is the logical starting material for an analytical chemistry laboratory tasked with synthesizing and characterizing this specific impurity for use as a reference standard in HPLC methods. Procuring the 3-chloro isomer ensures that the impurity's synthetic route is concise and that the final standard's identity is unequivocal.

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